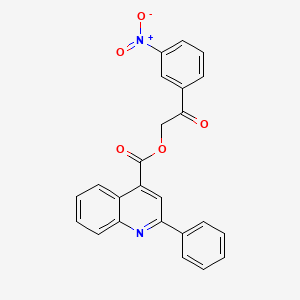
2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
Vue d'ensemble
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is a complex organic compound characterized by its nitrophenyl and quinolinecarboxylate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate typically involves multiple steps, starting with the nitration of phenyl compounds to introduce the nitro group. Subsequent steps may include the formation of the quinoline ring and the esterification process to attach the carboxylate group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, such as 2-(3-aminophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate.
Substitution: : Substituted quinolines with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of heterocycles and complex molecular structures.
Biology
In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine
The compound has potential medicinal applications, including its use as a precursor for pharmaceuticals targeting various diseases.
Industry
In the industrial sector, it is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
2-(4-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The position of the nitro group on the phenyl ring and the presence of the quinolinecarboxylate group contribute to its distinct properties compared to similar compounds.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5/c27-23(17-9-6-10-18(13-17)26(29)30)15-31-24(28)20-14-22(16-7-2-1-3-8-16)25-21-12-5-4-11-19(20)21/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANFOZIFUSKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B3707882.png)
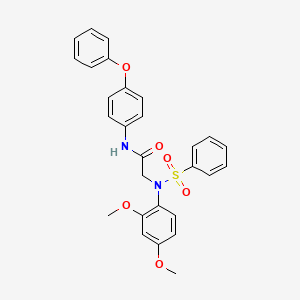

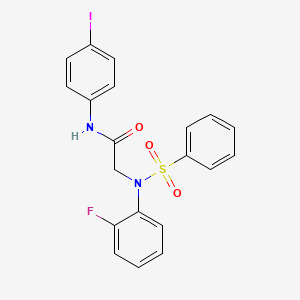

![5-[(4-bromobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3707916.png)
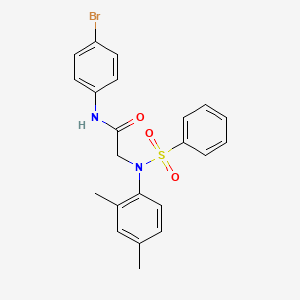
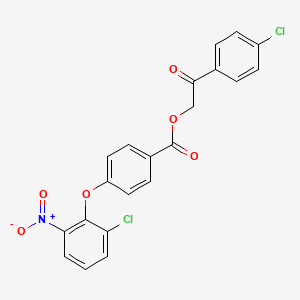
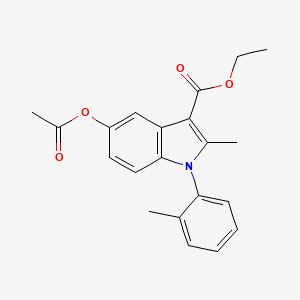

![2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID](/img/structure/B3707949.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(benzylthio)acetamide](/img/structure/B3707952.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one](/img/structure/B3707970.png)
